molecular formula C27H23N3O3 B2566587 3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 866341-43-7

3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2566587
CAS No.: 866341-43-7
M. Wt: 437.499
InChI Key: CIRKCOXNPYPJOX-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C27H23N3O3 and its molecular weight is 437.499. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound 3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is the Proteinase-Activated Receptor 4 (PAR4). PAR4 is a key player in platelet aggregation .

Mode of Action

The compound acts as an antagonist to PAR4. It effectively inhibits platelet aggregation, demonstrating a potent antiplatelet activity .

Biochemical Pathways

The compound’s interaction with PAR4 affects the biochemical pathways involved in platelet aggregation. By inhibiting PAR4, it disrupts the signaling pathway that triggers platelet aggregation .

Pharmacokinetics

The compound exhibits good metabolic stability in human liver microsomes and displays good oral pharmacokinetic (PK) profiles. It has a half-life (T1/2) of 7.32 hours and a bioavailability (F) of 45.11% .

Result of Action

The molecular and cellular effects of the compound’s action include effective inhibition of platelet aggregation and a low tendency for bleeding. This makes it a promising candidate for the treatment of arterial thrombotic diseases .

Action Environment

Environmental factors such as the physiological state of the liver can influence the compound’s action, efficacy, and stability. For instance, a healthy liver can enhance the compound’s metabolic stability, thereby improving its efficacy .

Biochemical Analysis

Biochemical Properties

3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit protease-activated receptor 4 (PAR4), which is involved in platelet aggregation . The compound’s interaction with PAR4 is characterized by its ability to bind to the receptor and prevent its activation, thereby reducing platelet aggregation and potentially lowering the risk of arterial embolism .

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of PAR4 leads to decreased platelet activation and aggregation, which can impact blood clotting processes

Molecular Mechanism

At the molecular level, This compound exerts its effects primarily through binding interactions with biomolecules. Its inhibition of PAR4 involves binding to the receptor’s active site, preventing the receptor from interacting with its natural ligands . This inhibition disrupts downstream signaling pathways that would normally lead to platelet activation and aggregation. Additionally, the compound may influence gene expression by modulating transcription factors or other regulatory proteins, although specific details of these interactions remain to be fully characterized.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound exhibits good metabolic stability in human liver microsomes, with a half-life of approximately 97.6 minutes This stability suggests that the compound can maintain its activity over extended periods, making it suitable for long-term studies

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits platelet aggregation without significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, such as increased bleeding risk or other off-target effects. Studies have shown that doses of 6 and 12 mg/kg in mice result in potent antiplatelet activity without impacting the coagulation system . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound: is involved in several metabolic pathways. It interacts with enzymes and cofactors that influence its metabolic stability and activity. For instance, the compound’s interaction with liver enzymes contributes to its metabolic stability, as evidenced by its extended half-life in human liver microsomes

Subcellular Localization

The subcellular localization of This compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the plasma membrane to interact with PAR4 or other receptors involved in cell signaling . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

14-(4-methoxyphenyl)-17-[(4-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3/c1-17-3-5-18(6-4-17)15-30-16-22-26(19-7-9-20(31-2)10-8-19)28-29-27(22)21-13-24-25(14-23(21)30)33-12-11-32-24/h3-10,13-14,16H,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRKCOXNPYPJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCCO5)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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